Bienvenue dans la boutique en ligne BenchChem!

2,4-Dichloro-3,5,6-trimethylpyridine

Selective hydrogenolysis omeprazole synthesis regioselective dechlorination

2,4-Dichloro-3,5,6-trimethylpyridine (CAS 109371-17-7) is a halogenated pyridine derivative with the molecular formula C₈H₉Cl₂N and a molecular weight of 190.07 g/mol. This compound is a pivotal synthetic intermediate in the preparation of omeprazole and other gastric acid secretion inhibitors.

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS No. 109371-17-7
Cat. No. B017594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3,5,6-trimethylpyridine
CAS109371-17-7
Molecular FormulaC8H9Cl2N
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=C1Cl)C)Cl)C
InChIInChI=1S/C8H9Cl2N/c1-4-6(3)11-8(10)5(2)7(4)9/h1-3H3
InChIKeyFNOUXTVKTVUSAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-3,5,6-trimethylpyridine (CAS 109371-17-7): Key Intermediate for Omeprazole and Gastric Acid Inhibitor Synthesis


2,4-Dichloro-3,5,6-trimethylpyridine (CAS 109371-17-7) is a halogenated pyridine derivative with the molecular formula C₈H₉Cl₂N and a molecular weight of 190.07 g/mol [1]. This compound is a pivotal synthetic intermediate in the preparation of omeprazole and other gastric acid secretion inhibitors [2]. Its structural feature—two chlorine substituents at the 2- and 4-positions, and three methyl groups at the 3-, 5-, and 6-positions of the pyridine ring—establishes a defined substitution pattern that directs subsequent regioselective transformations [3].

Why 2,4-Dichloro-3,5,6-trimethylpyridine Cannot Be Replaced by Generic Pyridine Analogs in Regulated Synthetic Routes


The specific substitution pattern of 2,4-dichloro-3,5,6-trimethylpyridine is non-negotiable in the established synthetic cascade toward omeprazole intermediates. Substituting this compound with a different dichlorotrimethylpyridine isomer or a mono-chlorinated analog would fail to provide the identical regiochemical outcome required for subsequent selective hydrogenolysis steps [1]. The differential reactivity of the chlorine atoms at positions 2 and 4—one selectively removable under acidic hydrogenolysis conditions—is a design feature of this exact molecular architecture [2]. Regulatory filings and established manufacturing processes further constrain substitution; deviations require re-validation that imposes significant time and cost burdens. Consequently, generic in-class substitution is not a viable procurement strategy for quality-controlled, high-yield synthesis of the target API intermediates.

Quantitative Evidence Supporting Selection of 2,4-Dichloro-3,5,6-trimethylpyridine: Comparative Synthesis Performance


Selective Hydrogenolysis Enables Divergent Synthetic Pathways Not Achievable with Mono-Chlorinated Analogs

2,4-Dichloro-3,5,6-trimethylpyridine (9a) serves as a unique divergent intermediate that can be directed toward two distinct downstream products depending solely on reaction conditions. Under neutral hydrogenolysis with Pd/C, both chlorine atoms are removed to yield 2,3,5-trimethylpyridine (10). Under acidic hydrogenolysis conditions, however, selective dechlorination occurs exclusively at the 2-position, affording 4-chloro-2,3,5-trimethylpyridine (11). No mono-chlorinated analog can provide this conditional reactivity control because the differential reactivity is intrinsic to the presence of two chlorine atoms with distinct electronic environments. The target compound is the only intermediate in this synthetic route that enables the choice between 2,3,5-trimethylpyridine and 4-chloro-2,3,5-trimethylpyridine from a single starting material [1].

Selective hydrogenolysis omeprazole synthesis regioselective dechlorination

Patented Nitro-Free Synthesis Avoids Suspected Carcinogens Present in Alternative Routes

The patented synthesis of 2,4-dichloro-3,5,6-trimethylpyridine (VI) was explicitly developed to eliminate nitro compounds from the synthetic route to omeprazole. Prior routes (described in European patent publication No. 0103553) employed nitropyridines and their N-oxides, which are suspected carcinogens and present occupational exposure hazards. The target compound is prepared via chlorination of 2,3,5-trimethyl-4,6-dihydroxypyridine with POCl₃ at 70-190°C, completely bypassing nitration steps [1][2]. This industrial hygiene advantage is a direct, verifiable differentiator from earlier intermediates in the same synthetic class.

Industrial hygiene nitro-free synthesis omeprazole intermediate

Overall Route Efficiency: 43% Yield to Final Omeprazole Building Block

The synthetic route employing 2,4-dichloro-3,5,6-trimethylpyridine (9a) as the key intermediate achieves an overall yield of 43% from starting materials to 4-methoxy-2,3,5-trimethylpyridine (2), the essential building block for omeprazole synthesis [1]. This overall yield provides a benchmark for process economics that cannot be replicated using alternative intermediates that are not part of this optimized cascade. While head-to-head yield comparisons with alternative routes using different intermediates are not available in the open literature, the 43% overall yield represents a validated performance metric that procurement teams can use for cost-of-goods modeling and supplier qualification.

Synthetic efficiency overall yield process optimization

Optimal Application Scenarios for 2,4-Dichloro-3,5,6-trimethylpyridine in Research and Manufacturing


GMP Manufacturing of Omeprazole API and Related Gastric Acid Inhibitors

This compound is the definitive intermediate for producing 4-methoxy-2,3,5-trimethylpyridine, the pyridine building block for omeprazole and structurally related gastric acid secretion inhibitors. The patented nitro-free route and established regulatory filings make this compound the standard procurement item for cGMP manufacturing of omeprazole active pharmaceutical ingredient [1].

Process Development Requiring Divergent Intermediate Flexibility

In process development laboratories, the ability to access either 2,3,5-trimethylpyridine or 4-chloro-2,3,5-trimethylpyridine from a single stock intermediate (2,4-dichloro-3,5,6-trimethylpyridine) reduces inventory complexity and enables rapid exploration of multiple synthetic branches [2]. This flexibility is particularly valuable when optimizing downstream steps or troubleshooting impurity profiles.

Industrial Hygiene-Conscious Synthetic Operations

Facilities subject to stringent occupational exposure limits or those seeking to minimize hazardous waste streams associated with nitration chemistry should prioritize procurement of this compound. The nitro-free synthetic route eliminates the handling, storage, and disposal burdens associated with nitropyridine intermediates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-3,5,6-trimethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.